4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-2-25-18-6-4-15(9-16(18)19)26(22,23)21-11-13-3-5-17(20-10-13)14-7-8-24-12-14/h3-10,12,21H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOWLPYKMPZAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Biological Activity
4-Ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure with several functional groups, which contribute to its biological activity. The key components include:
- Ethoxy group : Enhances solubility and bioavailability.
- Fluoro group : May increase potency and selectivity.
- Furan and pyridine rings : Contribute to the interaction with biological targets.
The biological activity of 4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can be attributed to several mechanisms:
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
- The mechanism involves inhibition of protein synthesis pathways, nucleic acid synthesis, and peptidoglycan production, which are critical for bacterial growth and survival .
-
Anticancer Potential :
- Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. It has been observed to induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .
- The structural components, particularly the furan and pyridine moieties, are believed to play a crucial role in modulating the activity of these enzymes.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Antibacterial Efficacy
A recent study evaluated the efficacy of 4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide against biofilms formed by Staphylococcus epidermidis. The results indicated:
- Biofilm Inhibition Concentration (MBIC) : 62.216–124.432 μg/mL.
- Biofilm Eradication Concentration (MBEC) : 124.432–248.863 μg/mL.
This study highlighted the compound's potential in combating biofilm-associated infections, which are notoriously difficult to treat .
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound demonstrated:
- IC50 Values : Ranging from 10 to 30 μM against various cancer types.
The study concluded that the compound's ability to induce cell cycle arrest and apoptosis could make it a candidate for further development in cancer therapy .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Comparison Points:
Synthetic Methods :
- The target compound shares sulfonylation steps with IIIa () and 17d () , where pyridine/DMAP catalyze amine-sulfonyl chloride reactions .
- The furan-pyridine group likely requires Suzuki coupling, as demonstrated in Compound 36 () using Pd catalysts and boronic acids . This contrasts with Example 53 () , which employs chromen-oxazinane coupling .
Substituent Effects :
- Electronics : The target’s 4-ethoxy (electron-donating) and 3-fluoro (electron-withdrawing) create a polarized benzene ring, distinct from 17d ’s strongly electron-withdrawing CF₃ group .
- Lipophilicity : Ethoxy and furan increase hydrophobicity compared to IIIa ’s methoxy and styryl groups .
Physical Properties :
- The furan-pyridine moiety may elevate melting points (e.g., Example 53 ’s MP 175–178°C ), though exact data for the target is speculative.
- Solubility is likely lower than 17d due to fewer polar groups (CF₃ vs. ethoxy/fluoro) .
Biological Implications: The quinoline core in IIIa and BP 27791 is associated with antimicrobial activity , while the target’s benzenesulfonamide may favor enzyme inhibition.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and what intermediates are critical?
- Methodology : The synthesis involves multi-step pathways, including:
- Step 1 : Formation of the pyridine-furan hybrid intermediate via Suzuki-Miyaura coupling to attach the furan-3-yl group to the pyridine core .
- Step 2 : Benzylation of the pyridine nitrogen using 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Key intermediates : 6-(furan-3-yl)pyridin-3-yl)methanamine and 4-ethoxy-3-fluorobenzenesulfonyl chloride.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy group at C4, fluorine at C3 on the benzene ring) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving stereochemical ambiguities in the sulfonamide linkage and furan-pyridine orientation .
- HPLC : To assess purity (>95% by area normalization) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in ethanol, and insoluble in water .
- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10) due to sulfonamide bond hydrolysis. Stable at 25°C in inert atmospheres for ≥6 months .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce by-products?
- Reaction optimization :
- Catalysts : Use Pd(PPh₃)₄ for Suzuki coupling (reduces palladium leaching vs. PdCl₂) .
- Temperature control : Maintain 60–80°C during sulfonamide coupling to minimize side reactions like over-sulfonation .
- Solvent selection : Replace DMF with acetonitrile to enhance reaction homogeneity and reduce purification complexity .
Q. What computational strategies are effective for predicting biological target interactions?
- Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- MD simulations : Assess stability of the furan-pyridine moiety in aqueous environments (AMBER force field) .
- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with inhibitory activity using Hammett parameters .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Experimental replication : Standardize assay conditions (e.g., enzyme concentration, buffer pH) to minimize variability .
- Dose-response curves : Perform IC₅₀ determinations across multiple cell lines to distinguish target-specific effects from nonspecific toxicity .
- Off-target screening : Use kinome-wide profiling to identify unintended interactions with kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
